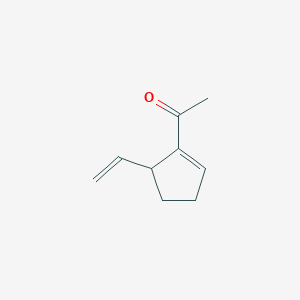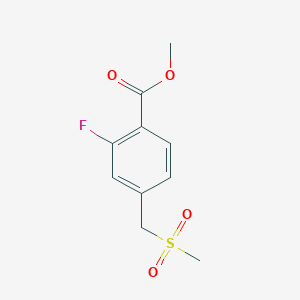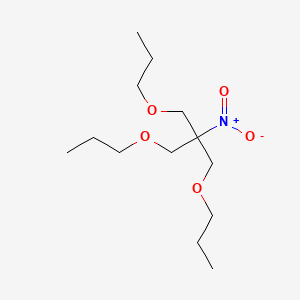
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of acid-mediated cyclization to form the pyrrole ring . Another method involves the oxidative cyclization of β-enaminones, which is a well-studied approach for synthesizing pyrrolin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of batch reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various bioactive compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1-(Arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
Uniqueness
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2-(2-methylpropyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-5(2)4-6-8(12)7(9(13)11-6)10(14)15-3/h5-6,12H,4H2,1-3H3,(H,11,13) |
Clé InChI |
LYCVHPFIPLWLQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=C(C(=O)N1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)




![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)

![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)




